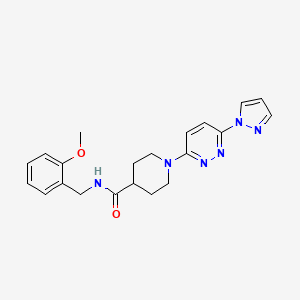
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a novel derivative within the class of pyrazole-containing compounds. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor effects. The compound has been evaluated for its inhibitory action against various cancer cell lines. A study indicated that it effectively inhibits the proliferation of breast cancer cells, particularly in the MDA-MB-231 cell line, which is known for its aggressive behavior. The mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Properties
The compound also demonstrates notable anti-inflammatory effects. It has been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases. The inhibition of pro-inflammatory cytokines such as TNF-α further supports its therapeutic promise .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this compound exhibits antimicrobial activity against a range of pathogens. Studies have reported that it effectively inhibits bacterial growth by disrupting cell membrane integrity, leading to cytosolic leakage and eventual cell lysis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazole derivatives. The presence of specific functional groups significantly influences their pharmacological properties. For instance:
- Pyridazine and Pyrazole Rings : These rings contribute to enhanced binding affinity to target proteins involved in tumor progression and inflammation.
- Methoxy Substitution : The methoxy group increases lipophilicity, facilitating better membrane penetration and bioavailability .
Table 1: Biological Activities of Related Pyrazole Derivatives
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study involving various pyrazole derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines. The combination therapy with doxorubicin showed a synergistic effect, enhancing overall efficacy while minimizing side effects .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of this compound in an animal model of arthritis. The results indicated a marked reduction in inflammatory markers and improved clinical scores, suggesting its utility as a therapeutic agent for inflammatory diseases .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-18-6-3-2-5-17(18)15-22-21(28)16-9-13-26(14-10-16)19-7-8-20(25-24-19)27-12-4-11-23-27/h2-8,11-12,16H,9-10,13-15H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQSQUGBDAGWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














